Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate
Description
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is an organic compound with the molecular formula C12H15BrN2O3. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, and a formyl group attached to a pyridine ring. It is used in various chemical and biological research applications due to its unique structural properties .
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromo-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)14-6-8-4-9(7-16)15-10(13)5-8/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
GZKJYWHMQLXFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate typically involves the following steps:
Formylation: The addition of a formyl group to the pyridine ring.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The bromo and formyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound can also participate in hydrogen bonding and van der Waals interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is unique due to the presence of both a bromo and a formyl group on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
